Product packaging for Cinnamedrine(Cat. No.:CAS No. 90-86-8)

Cinnamedrine

Cat. No.: B1669051
CAS No.: 90-86-8
M. Wt: 281.4 g/mol
InChI Key: YMJMZFPZRVMNCH-UHFFFAOYSA-N
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Description

Historical Context and Classification within Sympathomimetic Compounds

Cinnamedrine is classified as a sympathomimetic drug, meaning it produces physiological effects similar to those activated by the sympathetic nervous system. iiab.mederangedphysiology.commdpi.com Sympathomimetic agents can act directly on adrenergic receptors or indirectly by influencing the levels or actions of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. derangedphysiology.commdpi.com this compound has been noted to have effects similar to ephedrine (B3423809), another sympathomimetic. iiab.me Historically, this compound was used in combination with analgesics as an antispasmodic agent. iiab.me While detailed information on its historical pharmacological use is not extensively available, compounds with similar structures often exhibit sympathomimetic activity. ontosight.ai

Sympathomimetics are often classified based on their mechanism of action (direct, indirect, or mixed-acting) and the specific adrenergic receptors they interact with (alpha and beta). derangedphysiology.commdpi.com this compound, as a derivative combining aspects of ephedrine, fits within this broader class of compounds that modulate adrenergic signaling.

Role as a Model Compound in Chemical Biology and Drug Discovery Research

This compound is utilized as a model compound in the study of sympathomimetic drugs and their associated chemical reactions. In chemical biology and drug discovery, small molecules like this compound are crucial for understanding biological processes and identifying potential therapeutic agents. osu.edunih.govfrontiersin.org Model compounds are valuable for exploring structure-activity relationships (SAR), which is fundamental to designing drugs that interact effectively with biological targets. frontiersin.org By studying the chemical behavior and interactions of this compound, researchers can gain insights into the properties and potential activities of related sympathomimetic structures. This can inform the design and synthesis of novel compounds with desired pharmacological profiles. osu.edufrontiersin.org Research involving this compound has also explored its effects on smooth muscle relaxation and its potential as a local anesthetic, further highlighting its utility as a model for investigating various biological activities.

Methodological Approaches to this compound Literature Review

A comprehensive understanding of this compound in chemical research necessitates a systematic approach to reviewing the relevant literature. This involves the strategic utilization of specialized databases, targeted search terminology, and rigorous source validation.

Utilization of Specialized Chemical and Biomedical Databases (e.g., SciFinder, PubMed, Reaxys)

Accessing information on chemical compounds like this compound often involves searching specialized databases that curate chemical structures, properties, and associated literature. Databases such as SciFinder and Reaxys are comprehensive resources for chemical information, including synthesis, reactions, and properties. libguides.comwvu.edu Biomedical databases like PubMed are essential for finding biological and pharmacological research related to the compound. libguides.comenago.com These platforms allow researchers to search for this compound using its name, synonyms, or chemical identifiers like CAS Number or PubChem CID. wvu.edunih.gov

Strategic Search Terminology and Filtration by Study Type (e.g., in vitro, in vivo)

Effective literature review requires using strategic search terms to refine results. Combining the compound name "this compound" with keywords related to its properties, classification (e.g., "sympathomimetic"), or research applications (e.g., "model compound", "chemical biology", "drug discovery") helps narrow down relevant studies. nih.govfrontiersin.org Filtering search results by study type, such as in vitro (studies conducted in a laboratory setting, like cell cultures) or in vivo (studies conducted in living organisms), allows researchers to focus on specific experimental contexts. wikipedia.org This targeted approach helps manage the volume of information and identify studies most pertinent to the research question.

Source Validation and Cross-Referencing with Authoritative References

Ensuring the accuracy and reliability of the information gathered is paramount. This involves validating sources and cross-referencing findings with authoritative references. Consulting established chemical dictionaries, encyclopedias, and peer-reviewed scientific articles from reputable journals helps confirm the accuracy of chemical data, historical context, and research findings. wikipedia.org Cross-referencing information across multiple reliable sources strengthens the validity of the review and provides a more complete picture of the existing knowledge on this compound. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO B1669051 Cinnamedrine CAS No. 90-86-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90-86-8

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C19H23NO/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17/h3-14,16,19,21H,15H2,1-2H3

InChI Key

YMJMZFPZRVMNCH-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2

Isomeric SMILES

CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2

Appearance

Solid powder

melting_point

75.0 °C

Other CAS No.

90-86-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-(1-(cinnamylmethylamino)ethyl)benzyl alcohol
cinnamedrine
cinnamedrine hydrochloride, ((R*,S*)-(+-))-isomer
cinnamedrine hydrochloride, (S-(R*,S*))-isome

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms of Cinnamedrine

Primary Alkylation Synthesis Pathways

The most widely documented synthetic route for cinnamedrine involves the alkylation of ephedrine (B3423809) with cinnamyl bromide. chemicalbook.com This method facilitates the attachment of the cinnamyl moiety to the ephedrine backbone.

Ephedrine Alkylation with Cinnamyl Bromide

The primary synthesis method for this compound entails the reaction between ephedrine (specifically 1-phenyl-2-methylaminopropanol-1) and cinnamyl bromide. chemicalbook.com This reaction was notably reported by Aggarwal et al. in 2003, achieving a high yield under optimized conditions.

The reaction involves dissolving ephedrine in a solvent, such as warm benzene, and then mixing it with cinnamyl bromide. chemicalbook.com The mixture is allowed to react, typically at room temperature. chemicalbook.com Following the reaction, the process involves filtration to remove formed byproducts, such as phenylmethylaminopropanol hydrobromide. chemicalbook.com The filtrate is then subjected to extraction with dilute hydrochloric acid, followed by rendering the aqueous extract alkaline, often with ammonia. chemicalbook.com Extraction with ether and subsequent distillation of the ether yields the crude product, which can then be recrystallized to obtain 1-phenyl-2-methyl-cinnamylaminopropanol-1 (this compound). chemicalbook.com this compound is often utilized in practice as its hydrochloride salt. chemicalbook.com

Mechanistic Analysis of Nucleophilic Substitution (SN2 Mechanism)

The alkylation of ephedrine with cinnamyl bromide proceeds via a nucleophilic substitution mechanism, specifically an SN2 reaction. In this reaction, the hydroxyl oxygen of ephedrine acts as the nucleophile. A mild base, such as sodium bicarbonate, is typically used to deprotonate the hydroxyl group, thereby enhancing its nucleophilicity. The activated nucleophile then attacks the electrophilic carbon atom bonded to the bromide in cinnamyl bromide, leading to the displacement of the bromide leaving group. libretexts.orgorganic-chemistry.org

The SN2 mechanism is a concerted, one-step process where the bond formation between the nucleophile and the carbon atom occurs simultaneously with the bond breaking between the carbon atom and the leaving group. libretexts.orgorganic-chemistry.orgpressbooks.pub This transition state involves a trigonal bipyramidal arrangement around the carbon undergoing substitution, with the nucleophile and leaving group positioned on opposite sides. pressbooks.pubnumberanalytics.com A characteristic outcome of the SN2 reaction is the inversion of configuration at the reaction center. libretexts.orgorganic-chemistry.orgnumberanalytics.com

Validation of Synthesis Routes and Reaction Optimization

Validation and optimization are crucial steps in chemical synthesis to ensure the efficiency, purity, and reproducibility of the desired product. arborpharmchem.com

Retrosynthetic Analysis for Pathway Identification

Retrosynthetic analysis is a valuable problem-solving technique used to design synthetic pathways by working backward from the target molecule to simpler, readily available starting materials. youtube.comairitilibrary.comyoutube.com For this compound synthesis, retrosynthetic analysis helps identify feasible routes, such as the alkylation of ephedrine with a cinnamyl halide. This involves disconnecting the bond formed in the key synthetic step and identifying appropriate precursors (synthons and synthetic equivalents). airitilibrary.comyoutube.com

Purity and Structural Integrity Confirmation (e.g., HPLC, NMR)

Confirming the purity and structural integrity of synthesized this compound is essential. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose. nih.govijsrst.comresearchgate.net HPLC is used to assess the purity of the synthesized compound, often aiming for a purity of >98%. NMR spectroscopy provides detailed information about the molecular structure, confirming that the desired this compound structure has been obtained. nih.govijsrst.comresearchgate.net These techniques are critical for validating the synthesis route and characterizing the final product. nih.govijsrst.comresearchgate.neteuropa.eu

Documentation of Reaction Conditions (Temperature, Solvent, Catalysts)

Precise documentation of reaction conditions is vital for reproducibility and optimization. arborpharmchem.com Key parameters include temperature, solvent, and the use of catalysts or bases. arborpharmchem.com For the synthesis of this compound via ephedrine alkylation with cinnamyl bromide, specific conditions have been reported.

ParameterOptimal Condition (Reported)Impact on Yield / Rationale
SolventN,N-Dimethylformamide (DMF)Polar aprotic solvent enhances nucleophilicity and solubility.
Temperature70°CBalances reaction rate and minimizes side-product formation.
Reaction Time5 hoursEnsures complete conversion.
BaseSodium bicarbonateMild base minimizes ephedrine degradation.

The use of DMF as a solvent facilitates the high solubility of both ephedrine and cinnamyl bromide, while maintaining the reaction at a moderate temperature helps prevent thermal decomposition of the reactants. Optimizing these conditions is crucial for maximizing the yield of this compound. arborpharmchem.com

Statistical Error Analysis and Yield Discrepancy Resolution

In chemical synthesis, statistical error analysis is crucial for evaluating the reliability of experimental results, particularly concerning reaction yields. iyte.edu.tr Yield discrepancies can arise from various sources, including random errors and systematic errors. iyte.edu.trquora.com

Random errors are unpredictable variations that occur in every experiment and can lead to a spread in yield data. iyte.edu.tr Systematic errors, or bias, are consistent inaccuracies that cause the experimental mean yield to deviate from the true population mean. iyte.edu.tr Identifying and addressing systematic errors is particularly important for improving the accuracy of a synthetic method. iyte.edu.tr

Statistical methods are employed to determine if observed differences in yield data are significant or merely due to random chance. iyte.edu.tr Hypothesis testing, often using a null hypothesis that assumes no difference between the quantities being compared, is a common approach. iyte.edu.tr Probability distributions are used to calculate the likelihood that observed differences are a result of random error. iyte.edu.tr A significance level, such as 0.05, is typically used as a threshold to judge whether a difference is statistically significant. iyte.edu.tr

Sources of error in yield calculations can include incomplete reactions, impurities in reactants, and misinterpretation of reaction conditions such as temperature, pressure, and concentration. quora.comsolubilityofthings.com Even minor deviations in these parameters can affect reaction outcomes and skew yield results. quora.comsolubilityofthings.com

Resolving yield discrepancies often involves a thorough analysis of the experimental process to identify potential sources of error. This can include checking the purity of starting materials, calibrating equipment, ensuring accurate measurements of reagents, and carefully controlling reaction conditions. quora.comsolubilityofthings.com Design of Experiments (DoE) is a statistical technique used in chemical reaction optimization to build models that describe how experimental inputs (factors like temperature or reaction time) affect outputs (such as yield or purity). acs.org This can help in identifying optimal conditions and understanding the factors contributing to yield variations. acs.org

Exploration of Related Synthetic Approaches for Analogues (e.g., Mannich Reactions)

While the primary synthesis of this compound involves the alkylation of ephedrine, related synthetic approaches, such as the Mannich reaction, are relevant for the synthesis of analogous compounds with similar structural features, particularly the β-amino carbonyl moiety. wikipedia.org

The Mannich reaction is a three-component coupling reaction involving an enolizable carbonyl compound, an amine (primary or secondary), and an aldehyde (often formaldehyde). wikipedia.orgmdpi.combyjus.com This reaction results in the formation of a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgbyjus.com The mechanism typically involves the formation of an iminium ion from the amine and aldehyde, followed by the nucleophilic attack of an enol form of the carbonyl compound on the iminium ion. wikipedia.orgbyjus.comchemistrysteps.com

Analogues of this compound could potentially be synthesized using Mannich-type reactions by employing different carbonyl compounds, amines, or aldehydes to introduce variations in the structure. For instance, modifying the aromatic rings, the length or saturation of the cinnamyl chain, or the substitution on the nitrogen atom could lead to novel analogues.

The Mannich reaction is a versatile tool in organic synthesis and has been applied in the synthesis of various pharmaceutical drugs and natural products, including alkaloids. byjus.comslideshare.net The ability to form a carbon-carbon bond adjacent to a carbonyl group and incorporate an amine functionality makes it valuable for constructing complex molecules. wikipedia.orgbyjus.comchemistrysteps.com

While direct application of the classical Mannich reaction to synthesize this compound itself might not be the most straightforward route due to the specific structural features of ephedrine and the desired product, the principles of forming β-amino carbonyl systems through iminium intermediates are relevant for designing synthetic strategies for related compounds. The synthesis of oxifedrine, a coronary vasodilator and an analogue of ephedrine, has been reported to involve a Mannich reaction between (-)-norephedrine, formaldehyde, and m-methoxyacetophenone. archive.org This demonstrates the utility of the Mannich reaction in accessing ephedrine-like structures.

Preclinical Pharmacological Research of Cinnamedrine

Molecular and Cellular Mechanisms of Action

While direct preclinical studies exhaustively detailing Cinnamedrine's interactions with dopaminergic, noradrenergic, and serotonergic pathways are not extensively available in the current body of scientific literature, its structural relationship to ephedrine (B3423809) provides a basis for inferred sympathomimetic activity. Sympathomimetic drugs can mimic the effects of endogenous agonists of the sympathetic nervous system, such as norepinephrine (B1679862), epinephrine, and dopamine. This can occur through direct activation of adrenergic receptors or by indirect mechanisms like promoting the release or inhibiting the reuptake of these catecholamines.

Given that this compound is an analog of ephedrine, it is plausible that it may exhibit some degree of interaction with adrenergic receptors. Ephedrine itself is known to have both direct and indirect sympathomimetic effects, including the release of norepinephrine from nerve terminals. However, without specific preclinical data for this compound, its precise effects on dopaminergic, noradrenergic, and serotonergic neurotransmission remain an area for further investigation.

Preclinical evidence has established that this compound possesses local anesthetic properties, which are attributed to its ability to modulate ion channels. nih.gov Specifically, the compound is understood to enact a blockade of sodium channels. This action is characteristic of local anesthetics, which function by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. By blocking these channels, this compound prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the area of application.

This compound has been identified as a smooth muscle spasmolytic agent. nih.gov Its antispasmodic activity is a key feature of its preclinical pharmacological profile. This effect is understood to be a result of its interaction with the cellular mechanisms that govern smooth muscle contraction and relaxation. While the precise molecular targets for this action are not fully elucidated in the available literature, it is likely related to its ion channel modulatory effects, which can influence the excitability and contractility of smooth muscle cells.

Preclinical studies have extensively investigated the electrophysiological effects of this compound on the cardiovascular system, revealing actions that are similar to those of some antiarrhythmic drugs. nih.gov

In ventricular tissues from rats and guinea pigs, this compound at concentrations of 10-35 microM was found to significantly reduce the overshoot and the maximum rate of rise of the cardiac action potential. nih.gov The depression of the upstroke velocity in guinea pig papillary muscle was observed to be dependent on the rate of stimulation. nih.gov These effects are indicative of an interaction with the fast sodium channels responsible for the initial rapid depolarization phase of the cardiac action potential.

This compound has been shown to prolong the duration of the action potential in both rat and guinea pig ventricular tissues. nih.gov Furthermore, it markedly prolongs the refractory period of rat ventricular muscle. nih.gov The prolongation of the action potential duration and the effective refractory period are important mechanisms by which antiarrhythmic drugs can terminate and prevent the recurrence of certain types of cardiac arrhythmias. Additionally, at a concentration of 10 microM, this compound was found to significantly reduce or completely abolish epinephrine-induced automatic activity in both dog and rat myocardium in vitro. nih.gov

Data Tables

Table 1: Effects of this compound on Cardiac Action Potential Parameters

ParameterSpeciesTissueConcentration (µM)Effect
OvershootRat, Guinea PigVentricular Tissue10-35Significantly Reduced
Maximum Rate of RiseRat, Guinea PigVentricular Tissue10-35Significantly Reduced
Action Potential DurationRat, Guinea PigVentricular Tissue10-35Prolonged
Refractory PeriodRatVentricular MuscleNot SpecifiedMarkedly Prolonged
Epinephrine-Induced AutomaticityDog, RatMyocardium10Reduced or Abolished

Cardiovascular System Electrophysiological Actions

Depression of Upstroke Velocity (Rate-Dependent Observations)

Preclinical research has demonstrated that this compound affects the electrophysiological properties of cardiac tissue. Specifically, studies on isolated mammalian ventricular tissues have shown that this compound can significantly reduce the maximum rate of rise (Vmax) of the cardiac action potential, also known as the upstroke velocity nih.gov. This effect is indicative of a local anesthetic-like action on the heart muscle.

The depression of the upstroke velocity by this compound has been observed to be rate-dependent. In studies utilizing guinea pig papillary muscle, the extent of Vmax depression by this compound was found to be influenced by the frequency of electrical stimulation nih.gov. This rate-dependent blockade is a characteristic shared by some antiarrhythmic drugs, suggesting that the interaction of this compound with cardiac sodium channels may be more pronounced at higher heart rates.

Modulation of Epinephrine-Induced Automatic Activity (In Vitro Studies)

In vitro studies have investigated the effect of this compound on abnormal cardiac automaticity induced by epinephrine. In isolated myocardial preparations from both dogs and rats, this compound has been shown to significantly reduce or completely abolish the automatic activity triggered by epinephrine nih.gov. This finding suggests that this compound possesses properties that can counteract the arrhythmogenic effects of catecholamines on the heart. The ability to suppress epinephrine-induced automaticity is a notable antiarrhythmic-like characteristic.

Sympathomimetic Activity and Comparison with Ephedrine

This compound, also known as N-cinnamylephedrine, is classified as a sympathomimetic drug. Its pharmacological effects are considered to be similar to those of ephedrine medchemexpress.com. Sympathomimetic agents mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.

Like ephedrine, this compound's sympathomimetic actions can lead to effects such as increased heart rate, blood pressure, and bronchodilation. The structural similarity to ephedrine suggests that its mechanism of action may involve both direct stimulation of adrenergic receptors and indirect action through the release of endogenous catecholamines.

Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro)

Radioligand Binding Assay Methodologies

Specific in vitro receptor binding and ligand-receptor interaction studies for this compound are not extensively detailed in the currently available scientific literature. However, the methodologies that would be employed to determine its receptor binding profile are well-established. Radioligand binding assays are a fundamental tool in pharmacology to characterize the interaction of a ligand (like this compound) with its receptor.

These assays typically involve the use of a radiolabeled compound (radioligand) that binds with high affinity and specificity to the receptor of interest. The binding of the radioligand can be measured in preparations of cell membranes that contain the receptor.

To determine the affinity of a radioligand for a receptor and the concentration of receptors in a tissue, saturation binding experiments are performed. In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached. The amount of radioligand bound to the receptor is then measured.

The data from saturation binding experiments are used to calculate two key parameters:

Equilibrium Dissociation Constant (Kd): This represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity of the ligand for the receptor.

Receptor Density (Bmax): This is the maximum number of binding sites for the radioligand in the tissue preparation, representing the total concentration of receptors.

Competitive binding experiments are used to determine the affinity of an unlabeled compound (like this compound) for a receptor. In this type of assay, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. The unlabeled drug competes with the radioligand for binding to the receptor.

From these experiments, the following values are determined:

IC50 (Inhibitory Concentration 50%): This is the concentration of the unlabeled drug that is required to inhibit 50% of the specific binding of the radioligand.

Inhibition Constant (Ki): The Ki is a measure of the binding affinity of the competitor drug for the receptor. It is calculated from the IC50 value and the concentration and Kd of the radioligand. A lower Ki value signifies a higher affinity of the drug for the receptor.

Detailed competitive binding studies providing IC50 and Ki values for this compound at various receptors have not been identified in the reviewed literature.

Kinetic Binding Studies (Association (k_on) and Dissociation (k_off) Rate Constants)

Kinetic binding studies are crucial for understanding the dynamic interaction between a ligand like this compound and its target receptor over time. These studies measure the rate at which the drug-receptor complex forms (association) and breaks down (dissociation), providing deeper insights beyond simple affinity measurements. nih.gov The two primary parameters measured are:

Association Rate Constant (k_on): This constant quantifies the speed at which a ligand binds to its receptor to form a complex. malvernpanalytical.com The units for k_on are typically M⁻¹s⁻¹ or M⁻¹min⁻¹. derangedphysiology.com A higher k_on value indicates a faster binding process. The association rate is determined experimentally by combining the ligand and target and measuring the formation of the complex at various time points. nih.gov

Dissociation Rate Constant (k_off): This constant measures the rate at which the ligand-receptor complex breaks apart. malvernpanalytical.com Its units are s⁻¹ or min⁻¹. derangedphysiology.com A smaller k_off value signifies a more stable complex, meaning the drug remains bound to its target for a longer duration. This is often described as the drug's residence time at the receptor. nih.gov

These kinetic parameters are determined through assays that directly quantify the interaction of the ligand with its target over time. nih.gov The equilibrium dissociation constant (K_d), which describes affinity, is the ratio of these two rates (k_off/k_on). malvernpanalytical.comderangedphysiology.com It is important to note that two different compounds can have the same affinity (K_d) but possess very different kinetic profiles, which can significantly impact their pharmacological effects. malvernpanalytical.com

Table 1: Key Parameters in Kinetic Binding Studies

Parameter Symbol Description Common Units
Association Rate Constant k_on Rate of ligand-receptor complex formation M⁻¹s⁻¹, M⁻¹min⁻¹
Dissociation Rate Constant k_off Rate of ligand-receptor complex dissociation s⁻¹, min⁻¹

This table presents the fundamental parameters measured in kinetic binding studies, based on established pharmacological principles.

Functional Pharmacological Activity Assays (e.g., GTPγS Binding, Synaptosomal Uptake)

Functional assays move beyond simple binding to measure the physiological response initiated by a drug's interaction with its target. For a compound like this compound, assays such as GTPγS binding and synaptosomal uptake would elucidate its mechanism of action.

GTPγS Binding Assay: This assay is widely used to measure the activation of G-protein coupled receptors (GPCRs). When an agonist binds to a GPCR, it facilitates the exchange of GDP for GTP on the associated G-protein, initiating a signaling cascade. The GTPγS binding assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. The amount of radiolabeled [³⁵S]GTPγS that binds to the G-protein is proportional to the degree of receptor activation by the agonist. This provides a direct measure of the functional efficacy of a compound at a GPCR.

Synaptosomal Uptake Assay: Synaptosomes are isolated, pinched-off nerve terminals that retain the functional machinery for neurotransmitter uptake, storage, and release. nih.gov They serve as a valuable model for studying presynaptic mechanisms. nih.gov Synaptosomal uptake assays measure the ability of a compound to inhibit the reuptake of neurotransmitters (like serotonin, norepinephrine, or dopamine) from the synaptic cleft back into the presynaptic neuron. nih.gov In these experiments, synaptosomes are incubated with a radiolabeled neurotransmitter and the test compound. A reduction in the radioactivity accumulated within the synaptosomes indicates that the compound inhibits the specific transporter protein responsible for neurotransmitter reuptake. nih.govnih.gov

Considerations for Radioligand Selection in Binding Assays

The selection of an appropriate radioligand is paramount for the success and accuracy of binding assays. nih.gov A radioligand is a radioactively labeled version of a ligand used to trace and quantify its binding to a target receptor. science.gov The data generated can provide precise information on receptor number and ligand affinity. springernature.comnih.gov Key considerations include:

High Affinity and Specificity: The radioligand should bind to the target receptor with high affinity (a low K_d value) to allow for detection even at low receptor concentrations. It must also be highly specific, binding primarily to the receptor of interest with minimal binding to other sites (non-specific binding).

Low Non-Specific Binding: Ideally, the radioligand should exhibit very low non-specific binding to surfaces like filters, lipids, or other proteins. Lipophilic compounds, for instance, are often poor radioligands due to high non-specific binding. science.gov

High Specific Activity: Specific activity refers to the amount of radioactivity per mole of the compound. A high specific activity allows for the use of very low concentrations of the radioligand, which minimizes the potential for disrupting the equilibrium of the system being studied.

Chemical Stability and Purity: The radioligand must be stable under the assay conditions and should be of high radiochemical purity to ensure that the detected signal is from the intended compound.

Enzymatic Interactions and Biotransformation Pathways (Non-Clinical)

Biotransformation is the metabolic process by which the body alters chemical substances, such as drugs, to facilitate their excretion. nih.gov This process typically occurs in two phases. pharmacy180.com

Cytochrome P450 Enzyme System Interactions (e.g., Hepatic CYP3A4-mediated Metabolism)

The Cytochrome P450 (CYP) system is a superfamily of enzymes primarily located in the liver that are responsible for the oxidative metabolism of a vast number of drugs. creative-bioarray.comnih.gov These enzymes play a critical role in Phase I metabolism, which involves introducing or exposing polar functional groups on a drug molecule. nih.gov

Of the numerous CYP enzymes, a small number are responsible for metabolizing the majority of clinically used drugs, with CYP3A4 being one of the most important and abundant. creative-bioarray.com The interaction of a compound like this compound with the CYP system is a key determinant of its metabolic profile. A drug can be a substrate, an inhibitor, or an inducer of a particular CYP enzyme.

Substrate: The drug is metabolized by the enzyme.

Inhibitor: The drug blocks the enzyme from metabolizing other drugs, potentially leading to drug-drug interactions.

Inducer: The drug increases the production of the enzyme, which can lead to faster metabolism of other drugs.

Genetic variations (polymorphisms) in CYP genes can lead to significant differences in drug metabolism among individuals, affecting a drug's efficacy and potential for adverse effects. nih.gov

General Metabolic Fate Considerations (Hydroxylation, Phase-II Conjugation)

The metabolic fate of a drug generally follows a two-phase pathway to increase its water solubility and facilitate elimination.

Phase I Metabolism (Functionalization): This phase involves the introduction or unmasking of a functional group, such as a hydroxyl (-OH), amine (-NH₂), or carboxyl (-COOH) group. pharmacy180.com The primary reactions are oxidation, reduction, and hydrolysis, with oxidation by CYP enzymes being the most common. nih.gov For a compound like this compound, potential Phase I reactions could include hydroxylation (the addition of a hydroxyl group) on its aromatic or aliphatic portions.

Phase II Metabolism (Conjugation): Following Phase I, the modified drug or a parent drug that already possesses a suitable functional group undergoes a conjugation reaction. pharmacy180.com In this phase, an endogenous, polar molecule is covalently attached to the drug. pharmacy180.com This process significantly increases the molecule's size and water solubility, preparing it for excretion. Common conjugation reactions include:

Glucuronidation: Addition of glucuronic acid.

Sulfation: Addition of a sulfate group.

Amino Acid Conjugation: Addition of amino acids like glycine.

These conjugation reactions are considered true detoxification pathways as they generally result in pharmacologically inactive and readily excretable products. pharmacy180.com

Table 2: Phases of Drug Biotransformation

Phase Type Primary Purpose Common Reactions Key Enzymes
Phase I Functionalization Introduce or expose polar functional groups Oxidation, Reduction, Hydrolysis Cytochrome P450 (CYP) enzymes

This table summarizes the general pathways of drug metabolism in the body.

Stereospecificity in Enzyme-Cinnamedrine Interactions

Many drugs are chiral molecules, meaning they exist as enantiomers—mirror-image stereoisomers that are not superimposable. nih.gov Although enantiomers have identical physical properties in an achiral environment, they can exhibit different pharmacokinetic and pharmacodynamic behavior in the chiral environment of the body due to stereoselective interactions with enzymes and receptors. nih.gov

Stereoselectivity in metabolism occurs when metabolic enzymes show a preference for one enantiomer over the other. nih.govresearchgate.net This can lead to significant differences in the plasma concentrations and metabolic profiles of the individual enantiomers, even when the drug is administered as a racemate (a 1:1 mixture). The structural characteristics of an enzyme's active site dictate this discrimination. nih.gov Therefore, one enantiomer of this compound could be metabolized more rapidly or via a different pathway than the other, resulting in different durations of action or pharmacological effects for each isomer. researchgate.net This makes stereospecific analytical methods essential for accurately characterizing the metabolism and disposition of chiral drugs. nih.gov

Factors Influencing Enzymatic Activity (Temperature, pH, Enzyme Concentration)

The enzymatic metabolism of xenobiotics, including the synthetic sympathomimetic amine this compound, is a critical determinant of its pharmacokinetic profile. The activity of the enzymes responsible for its biotransformation, primarily believed to be members of the cytochrome P450 (CYP) superfamily, is profoundly influenced by several physicochemical factors. dynamedex.comnih.govnih.gov While specific empirical data on the enzymatic degradation of this compound is not extensively available in the public domain, the fundamental principles of enzyme kinetics provide a framework for understanding how these factors would modulate its metabolism.

Temperature: Enzymatic reactions are highly sensitive to temperature. nih.gov An increase in temperature generally accelerates the rate of reaction by increasing the kinetic energy of both the enzyme and the substrate molecules, leading to more frequent collisions and subsequent formation of the enzyme-substrate complex. However, each enzyme possesses an optimal temperature at which its catalytic activity is maximal. Beyond this optimum, the enzyme's three-dimensional structure begins to unfold—a process known as denaturation—leading to a rapid loss of activity. For human metabolic enzymes, this optimal temperature is typically around 37°C (98.6°F). It is expected that the enzymes metabolizing this compound would exhibit maximal activity at this physiological temperature.

pH: The pH of the surrounding environment is another critical factor governing enzymatic activity. nih.govcore.ac.uk Enzymes are composed of amino acids, and the ionization state of their acidic and basic side chains is dependent on the pH. These charges are crucial for maintaining the enzyme's specific tertiary structure and the chemical environment of the active site. Deviations from the optimal pH can alter these charges, disrupting the enzyme's conformation and its ability to bind to the substrate, this compound. Most human enzymes, particularly those in the liver where the bulk of drug metabolism occurs, function optimally at a physiological pH of approximately 7.4. Significant changes in pH would likely decrease the rate of this compound metabolism.

Table 1: General Influence of Physicochemical Factors on this compound's Theoretical Enzymatic Metabolism This table is based on established principles of enzyme kinetics, as specific data for this compound is not available.

FactorEffect on Reaction Rate (Below Optimum)Effect on Reaction Rate (At Optimum)Effect on Reaction Rate (Above Optimum)Rationale
Temperature IncreasesMaximal ActivityDecreases sharplyIncreased kinetic energy boosts reaction rate until heat-induced denaturation occurs. nih.gov
pH Sub-optimalMaximal ActivitySub-optimalpH affects the ionization state of amino acid residues in the active site, altering enzyme structure and substrate binding. core.ac.uk
Enzyme Concentration Increases proportionallyN/AN/AA higher concentration of enzyme provides more active sites for the reaction, increasing the overall metabolic rate. researchgate.net

Reconciliation of In Silico Predictions with Empirical Metabolic Data

The prediction of a drug's metabolic fate is a cornerstone of modern drug development, aiming to reduce attrition rates by identifying potential liabilities early in the process. nih.gov This involves two primary approaches: computational (in silico) modeling and experimental (in vitro and in vivo) analysis. The reconciliation of predictions from these two domains is crucial for building accurate and reliable metabolic models.

In silico models use a variety of computational methods, such as quantitative structure-activity relationship (QSAR) models and machine learning algorithms, to predict the metabolic properties of a compound based on its chemical structure. researchgate.net For a molecule like this compound, these models would predict its likely sites of metabolism (SoMs), the specific CYP enzymes involved (e.g., CYP3A4, CYP2D6), and the potential metabolites that could be formed. dynamedex.commdpi.com These predictions are based on vast databases of known drug metabolism pathways and enzyme-substrate interactions. nih.gov

Empirical metabolic data is generated through laboratory experiments. In vitro studies, often using human liver microsomes or recombinant CYP enzymes, provide direct evidence of which enzymes metabolize the drug and the primary metabolites formed. researchgate.net These studies can confirm or refute the predictions made by in silico tools. For example, if computational models predict that this compound is primarily metabolized by CYP2D6, this hypothesis can be tested experimentally by incubating the compound with recombinant CYP2D6 and analyzing for metabolite formation. researchgate.net

The process of reconciliation involves comparing the computational predictions with the empirical results. Discrepancies between the two are common and provide valuable learning opportunities to refine the computational models. For instance:

If an in silico model fails to predict a major metabolite that is observed in vitro, it may indicate a novel metabolic pathway or a limitation in the model's training data. researchgate.net

Conversely, if a model predicts several metabolites that are not found experimentally, it may suggest that while those transformations are chemically plausible, they are not favored by the specific enzymatic environment.

While specific studies reconciling in silico predictions with empirical data for this compound are not readily found in published literature, this iterative process is a standard in preclinical drug metabolism studies. nih.gov The ultimate goal is to develop predictive models that are robust enough to accurately forecast the metabolic profile of new chemical entities, thereby guiding safer and more effective drug design.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Cinnamedrine

Fundamental Principles of Cinnamedrine SAR

The biological activity of this compound, a sympathomimetic compound, is intrinsically linked to its molecular structure. By dissecting its key components—the three-dimensional arrangement, the cinnamyl moiety, and the ephedrine (B3423809) backbone—it is possible to understand the structural requirements for its interaction with biological targets.

Influence of Cinnamyl Moiety on Lipophilicity and Receptor Interactions

Lipophilicity, a measure of a compound's affinity for fatty or non-polar environments, is a key physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes. nih.gov The introduction of a cinnamyl group—a phenyl ring attached to an alkene chain—to the ephedrine backbone significantly increases the lipophilicity of this compound compared to ephedrine alone. This bulky, hydrophobic moiety can enhance the molecule's ability to penetrate cellular membranes and interact with non-polar, hydrophobic pockets within the receptor's binding site. mdpi.com

In many receptor-ligand interactions, a strong correlation exists between lipophilicity and binding affinity. nih.gov The lipophilic cinnamyl group in this compound likely contributes to its binding affinity by engaging in van der Waals or hydrophobic interactions within the adrenergic receptor. The nature and position of lipophilic substituents can play a pivotal role in the interaction with receptor subtypes. nih.gov Therefore, the cinnamyl moiety is a key structural feature that modulates this compound's pharmacokinetic profile and its affinity for its biological targets.

Role of Ephedrine Backbone in Adrenergic Activity

The ephedrine backbone of this compound is fundamental to its sympathomimetic and adrenergic activity. Ephedrine itself is an adrenergic drug that functions through a mixed mechanism of action. droracle.ainih.gov It acts directly as an agonist at both α- and β-adrenergic receptors and also acts indirectly by stimulating the release of norepinephrine (B1679862) from sympathetic nerve terminals. droracle.airesearchgate.net This dual mechanism leads to physiological effects such as vasoconstriction, bronchodilation, and increased heart rate and blood pressure. droracle.ai

The structural features of the ephedrine backbone are essential for this activity. The phenylethylamine core with a hydroxyl group at the β-position and a methyl group at the α-position is characteristic of many sympathomimetic amines. The stereochemistry of the β-hydroxyl group, in particular, is critical for direct receptor interaction. nih.gov Studies on various ephedrine isomers have confirmed that their direct effects on human beta-adrenergic receptor subtypes are stereoselective. nih.gov Thus, the ephedrine portion of this compound provides the necessary pharmacophore to engage with and activate the adrenergic system.

Computational and In Silico Approaches to SAR/QSAR Modeling

Computational methods are powerful tools for elucidating SAR and developing predictive QSAR models, which can accelerate drug discovery by prioritizing compounds for synthesis and testing. nih.gov

Development of Quantitative Structure-Activity Relationship Models (e.g., Multiple Linear Regression)

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. researchgate.net One of the most common methods for developing these models is Multiple Linear Regression (MLR). nih.gov MLR is a statistical technique used to model the relationship between a dependent variable (e.g., biological activity) and two or more independent variables (molecular descriptors). nih.gov The advantage of MLR lies in its simple and easily interpretable mathematical form. nih.gov

While no specific MLR-based QSAR models for this compound are publicly available, such models have been successfully developed for related phenethylamines to predict properties like lipophilicity (LogP). researchgate.net To develop a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities would be required. Molecular descriptors, which are numerical representations of molecular properties, would then be calculated. These descriptors can be constitutional, topological, electronic, or quantum-chemical. researchgate.net An MLR analysis would then generate an equation that quantitatively describes the relationship between these descriptors and the observed activity.

Table 1: Example Molecular Descriptors for a Hypothetical this compound QSAR Model

Descriptor TypeDescriptor ExampleDescriptionPotential Influence on Activity
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Influences size and diffusion properties.
Topological Wiener IndexA descriptor based on the distances between all pairs of atoms in the molecular graph.Relates to molecular branching and compactness.
Electronic Dipole MomentA measure of the overall polarity of the molecule.Important for electrostatic interactions with the receptor.
Physicochemical LogPThe logarithm of the partition coefficient between octanol and water.A measure of lipophilicity, affecting membrane permeability and hydrophobic interactions. researchgate.net
3D Descriptors Molecular Surface AreaThe total surface area of the molecule.Relates to the molecule's potential for intermolecular interactions.

This table is illustrative and represents the types of descriptors that would be considered in a QSAR study.

Application of Molecular Docking and 3D Molecular Descriptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net This method is invaluable for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand recognition at a receptor's active site. researchgate.net For this compound, molecular docking simulations could be performed using the crystal structures of β-adrenergic receptors to predict its binding mode and affinity. docking.orgmdpi.com Such studies on ephedrine have already been conducted, providing insights into its interactions within the β2-adrenergic receptor binding site. mdpi.comresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods extend traditional QSAR by considering the 3D properties of molecules. drugdesign.org These approaches use molecular descriptors derived from the 3D structure, such as steric and electrostatic fields. drugdesign.orgnih.gov These fields are calculated around a set of aligned molecules and then correlated with their biological activities. nih.gov This allows for the creation of 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a powerful guide for designing more potent molecules. nih.gov

Table 2: Common 3D Molecular Descriptors and Their Significance

Descriptor ClassSpecific DescriptorDescriptionRelevance to SAR
Steric Fields CoMFA Steric FieldsRepresents the steric (van der Waals) interactions between a probe atom and the molecule at various grid points. nih.govIdentifies regions where bulky substituents increase or decrease activity.
Electrostatic Fields CoMFA Electrostatic FieldsRepresents the electrostatic (Coulombic) interactions between a charged probe and the molecule. nih.govHighlights areas where positive or negative charges are favorable for receptor binding.
Hydrophobic Fields CoMSIA Hydrophobic FieldsDescribes the hydrophobic character of the molecule at different points in space.Pinpoints regions where lipophilic groups enhance binding affinity.
Hydrogen Bond Fields CoMSIA H-bond Donor/AcceptorIdentifies favorable locations for hydrogen bond donors and acceptors on the molecule.Crucial for predicting specific hydrogen bonding interactions with receptor residues.
Geometric Descriptors Principal Moments of InertiaDescribes the mass distribution and overall shape of the molecule (e.g., linearity, planarity). nih.govRelates molecular shape to the geometry of the receptor's binding pocket.

Predictive Modeling for Prioritizing Compounds and Exploring Chemical Space

In the contemporary drug discovery landscape, predictive modeling has become an indispensable tool for navigating the vastness of chemical space and prioritizing compounds for synthesis and further testing. While specific predictive models for this compound are not publicly available, the principles of these computational techniques can be applied to outline a strategy for exploring its chemical space and identifying novel analogs with potentially enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) models are foundational to this effort. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a hypothetical this compound-focused project, a QSAR model would be developed by first compiling a dataset of this compound analogs with their corresponding measured biological activities (e.g., potency as a sympathomimetic or local anesthetic).

The process of building a robust QSAR model involves several key steps:

Data Curation: A reliable dataset of compounds with consistent biological activity data is essential.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each analog. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a relationship is established between the descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized this compound derivatives. This allows for the in silico screening of large virtual libraries of compounds, a process that is significantly faster and more cost-effective than synthesizing and testing each compound individually.

Predictive modeling also aids in the exploration of the "chemical space" around this compound. Chemical space can be visualized as a multidimensional landscape where each point represents a unique molecule. By analyzing the structural features that the QSAR model identifies as being important for activity, researchers can strategically design new analogs that occupy unexplored but potentially promising regions of this space. This targeted exploration increases the probability of discovering novel compounds with improved activity profiles.

The prioritization of compounds for synthesis is a key outcome of predictive modeling. By applying the QSAR model to a virtual library, compounds can be ranked based on their predicted potency and other desired properties. This allows medicinal chemists to focus their synthetic efforts on a smaller, more promising set of candidates, thereby optimizing resources and accelerating the discovery process.

Table 1: Hypothetical Data for QSAR Modeling of this compound Analogs

Compound IDModification from this compoundPredicted Activity (Relative Units)Priority for Synthesis
CIN-001Parent this compound1.00-
CIN-002Para-chloro substitution on cinnamyl phenyl ring1.25High
CIN-003N-demethylation0.75Low
CIN-004Hydroxyl group methylation0.90Medium
CIN-005Bioisosteric replacement of phenyl with thiophene1.10High

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the output of a predictive model.

Experimental Validation of SAR Predictions

While predictive models are powerful tools for guiding drug discovery efforts, their predictions must always be confirmed through experimental validation. The synthesis and biological testing of prioritized compounds are crucial steps to verify the accuracy of the Structure-Activity Relationship (SAR) and QSAR models and to confirm the actual activity of the newly designed molecules.

Following the in silico screening and prioritization of hypothetical this compound analogs, the next phase would involve the chemical synthesis of the most promising candidates. The synthetic routes would be designed to efficiently produce the target molecules, allowing for the systematic exploration of the SAR. For instance, if the predictive model suggested that electron-withdrawing groups on the cinnamyl phenyl ring enhance activity, a series of analogs with different halogen substitutions would be synthesized.

Once synthesized, these new this compound derivatives would undergo a battery of in vitro biological assays to determine their activity. These assays would be designed to measure the specific biological effect of interest, such as binding affinity to a particular receptor or the functional response in a cell-based assay. The experimental results from these assays provide the real-world data needed to assess the validity of the initial SAR predictions.

The comparison between the predicted activities from the QSAR model and the experimentally determined activities is a critical step. A strong correlation between the predicted and observed values indicates a robust and reliable model. Discrepancies, on the other hand, can provide valuable insights into the limitations of the model and can be used to refine and improve its predictive power. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Table 2: Hypothetical Experimental Validation of Predicted this compound Analogs

Compound IDPredicted Activity (Relative Units)Experimentally Determined Activity (Relative Units)Fold Difference (Predicted vs. Experimental)
CIN-0021.251.300.96
CIN-0030.750.701.07
CIN-0040.900.851.06
CIN-0051.101.150.96

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the process of experimental validation.

In the context of this compound, this process of experimental validation would be essential to confirm any computational predictions and to truly understand the structure-activity relationships governing its pharmacological effects.

Analytical Chemistry Methodologies for Cinnamedrine Research

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of cinnamedrine with electromagnetic radiation to gain structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural integrity and elucidating the molecular structure of organic compounds like this compound. nih.govnih.gov NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei. Specifically, 1D NMR spectra, such as ¹³C NMR, can be used to identify different carbon environments within the this compound molecule. nih.gov The application of NMR, including techniques like saturation transfer difference (STD)-NMR, is increasingly recognized for its role in elucidating binding modes and understanding molecular interactions at an atomic level. nih.gov While general applications of NMR in drug discovery and the analysis of complex mixtures are well-documented, its specific application to the detailed structural elucidation of this compound confirms its importance in characterizing this compound. nih.govmdpi.com

Mass Spectrometry (MS) for Compound Identification and Degradation Product Analysis

Mass Spectrometry (MS) is essential for identifying this compound and analyzing its degradation products. chrom-china.com MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This fragmentation pattern acts as a fingerprint, aiding in the definitive identification of this compound. nih.gov Furthermore, MS is critical for monitoring and identifying degradation products that may form under various stress conditions, such as exposure to light or oxidation. mdpi.comrsc.org Techniques like GC-MS are utilized, where gas chromatography separates components before they are introduced into the mass spectrometer for analysis. nih.govresearchgate.netfda.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are invaluable for the identification and structural confirmation of degradation impurities. scirp.org

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. wikipedia.orgyoutube.com This method is widely used in analytical chemistry for the identification and quantitative determination of compounds that absorb light in the UV-Vis region. wikipedia.orgbasicmedicalkey.com While specific detailed research findings on the UV-Vis spectrum of this compound were not extensively detailed in the search results, UV-Vis spectroscopy is a standard tool in pharmaceutical analysis for tasks such as identity checks and monitoring drug degradation kinetics. basicmedicalkey.comquestel.fr The presence of chromophores within the this compound molecule, such as the phenyl rings and the cinnamyl group, suggests that it would exhibit characteristic absorption in the UV-Vis range, making this technique applicable for its analysis. wikipedia.org

Chromatographic Separation Techniques

Chromatographic techniques are used to separate this compound from mixtures and assess its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity and stability of pharmaceutical compounds, including this compound. epo.org HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile liquid phase. scribd.com This allows for the quantification of this compound and the detection of impurities. ajol.info Stability-indicating HPLC methods are specifically developed and validated to monitor the degradation of a compound over time and under various stress conditions, such as acidic, basic, oxidative, and photolytic stress. ajol.infomdpi.com These studies are crucial for determining the shelf life and appropriate storage conditions for this compound. ajol.info

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is an analytical technique that offers high separation efficiency, selectivity, resolution, and sensitivity, making it suitable for the analysis of various compounds, including pharmaceuticals and sympathomimetic drugs researchgate.netdrugdiscoverytrends.comeuropa.eu. CE separates analytes based on their differential migration in an electric field through a narrow capillary tube. The technique utilizes small sample volumes and minimal amounts of organic solvents, aligning with principles of green analytical chemistry researchgate.netdrugdiscoverytrends.comeuropa.eu.

For the analysis of basic compounds like this compound, CE methods often employ fused silica (B1680970) capillaries and run buffers with controlled pH. Dynamic coating of the capillary surface can be used to manage electroosmotic flow (EOF) and improve separation efficiency, particularly for basic solutes at lower pH values where they are fully ionized wikipedia.org. Typical CE conditions for drug analysis can involve applied voltages of 15-30 kV and capillary temperatures around 25-30°C europa.eufu-berlin.de. Detection is commonly achieved using UV detection, often with diode array capabilities for spectral confirmation wikipedia.orgfu-berlin.de.

While specific detailed CE methods solely for this compound were not extensively found in the search results, the successful application of CE to structurally related sympathomimetics and other nitrogenous drugs in cationic form highlights its potential for this compound analysis wikipedia.orgeuropa.eu. The advantages of CE, such as rapid analysis, low sample and solvent consumption, and ease of method development, make it a valuable tool in the analytical characterization of this compound researchgate.neteuropa.eu.

Advanced Methodological Considerations

Advanced analytical methodologies are crucial for comprehensive this compound research, encompassing studies on its stability, method optimization, differentiation from similar compounds, and the implementation of environmentally friendly practices.

Accelerated Stability Studies and Reaction Kinetics (e.g., Arrhenius Kinetics)

Accelerated stability studies are designed to predict the shelf life and potential degradation pathways of a substance under exaggerated environmental conditions, such as elevated temperature, humidity, and light demarcheiso17025.comgoogle.comnih.govresearchgate.neteuropa.eu. These studies are essential for understanding the intrinsic stability of this compound and identifying its likely degradation products google.com.

One approach to accelerated stability testing involves using techniques like HPLC-UV to monitor the degradation of this compound and employing mass spectrometry (MS) to identify the resulting degradation products iosrphr.org. By conducting these studies at different elevated temperatures, the degradation rate constants can be determined. The Arrhenius equation can then be applied to model the relationship between temperature and the degradation rate, allowing for the prediction of this compound's shelf life under normal storage conditions nih.govresearchgate.neteuropa.euiosrphr.org.

Stress testing of drug substances typically includes evaluating their susceptibility to hydrolysis across a range of pH values, oxidation, and photolysis google.com. Examining degradation products formed under these stress conditions is useful in establishing degradation pathways and developing stability-indicating analytical procedures google.com.

Multivariate Experimental Design and Statistical Data Analysis

Multivariate experimental design, such as Design of Experiments (DoE), and statistical data analysis are integral to developing and validating robust analytical methods for this compound particle.dkfda.govekb.eg. DoE allows for the systematic investigation of multiple analytical parameters simultaneously, helping to identify optimal conditions and understand interactions between variables with fewer experiments particle.dkmdpi.com.

Statistical data analysis is critical for validating analytical methods according to regulatory guidelines, ensuring they are suitable for their intended purpose europa.euresearchgate.netmdpi.com. Key validation parameters assessed using statistical methods include linearity, precision (repeatability and intermediate precision), accuracy, specificity, detection limit, and quantitation limit mdpi.com.

Linearity, for instance, is evaluated by assessing the direct proportionality between the analytical response and the analyte concentration over a defined range, often using regression analysis researchgate.net. Precision is determined by analyzing the variability of results under different conditions europa.eu. Statistical analysis helps in quantifying the total analytical error, which accounts for both systematic and random errors, ensuring that results are reliable and within acceptable limits. The use of experimental design is encouraged for establishing intermediate precision by studying the effects of random events like different analysts or equipment.

Differentiation from Structurally Similar Compounds

This compound shares structural similarities with other sympathomimetic amines, notably ephedrine (B3423809) and phenylpropanolamine mims.comnih.govnasa.govnih.gov. This structural resemblance can pose analytical challenges, requiring methods capable of effectively separating and differentiating these compounds.

Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE) are commonly employed for the separation of structurally similar drugs europa.eumdpi.com. For example, chromatographic methods have been developed to separate ephedrine, pseudoephedrine, and phenylpropanolamine europa.eumdpi.com.

Advanced techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the definitive identification and differentiation of compounds with similar structures iosrphr.org. MS provides information on the molecular weight and fragmentation pattern, while NMR provides detailed structural elucidation. The combination of separation techniques (like GC, HPLC, or CE) with MS detection (e.g., GC-MS, LC-MS, CE-MS) is particularly effective for separating complex mixtures and identifying individual components based on both their separation behavior and mass spectral characteristics drugdiscoverytrends.com. Infrared spectroscopy can also be used to differentiate structurally related compounds and isomers.

Principles of Green Analytical Chemistry in this compound Analysis

Green Analytical Chemistry (GAC) focuses on minimizing the environmental impact of analytical procedures while maintaining analytical performance nih.gov. Applying GAC principles to this compound analysis involves adopting methodologies that reduce or eliminate the use of hazardous solvents and reagents, minimize waste generation, and decrease energy consumption nih.gov.

Several strategies align with GAC principles and are applicable to the analysis of compounds like this compound. These include:

Minimizing Solvent Usage: Techniques like CE utilize significantly less solvent compared to traditional techniques like HPLC researchgate.netdrugdiscoverytrends.comeuropa.eu. Using water-based or less hazardous organic solvents is also a key aspect of greener methods nih.gov.

Reducing Waste Generation: Methods that produce less waste, such as miniaturized techniques or those with simplified sample preparation, contribute to a greener profile.

Using Less Hazardous Reagents: Substituting toxic reagents with safer alternatives is a core principle of GAC.

Energy Efficiency: Employing techniques that require less energy also aligns with GAC.

Greenness assessment tools, such as the Green Analytical Procedure Index (GAPI) and Analytical GREEnness (AGREE) metric, can be used to evaluate the environmental impact of analytical methods developed for this compound and compare different approaches nih.gov. By considering these principles, analytical methods for this compound can be developed to be more sustainable and environmentally friendly.

Research on Cinnamedrine Derivatives and Analogues

Structural Classification within Phenylethylamine and Substituted Amphetamine Derivatives

Cinnamedrine is structurally classified as a substituted phenethylamine (B48288) and an amphetamine derivative. wikipedia.org This places it within a large class of compounds that includes various sympathomimetic amines. Ephedrine (B3423809), to which this compound is closely related, serves as a foundational structure within this classification. wikipedia.org The presence of a phenethylamine skeleton is characteristic of this group of compounds. wikipedia.org this compound specifically features a cinnamyl group attached to the nitrogen atom of an ephedrine-like structure. wikipedia.orgiiab.me

Comparative Preclinical Studies with Related Ephedrine Analogues (e.g., Methylephedrine, Etafedrine)

This compound is considered an analogue of ephedrine, alongside compounds such as Methylephedrine and Etafedrine. wikipedia.orgwikipedia.orgwikipedia.org These compounds share structural similarities and some overlapping pharmacological properties, primarily related to their sympathomimetic activity.

Methylephedrine is described as a sympathomimetic amine and an ephedrine derivative. wikipedia.orgnih.govontosight.ai It acts as an adrenergic receptor agonist, stimulating both alpha and beta receptors, and has been used for its bronchodilator and nasal decongestant effects, as well as an antitussive. wikipedia.orgnih.gov Its pharmacology is comparable to that of other ephedra alkaloids. nih.gov

Etafedrine is also a sympathomimetic agent and an N-ethylephedrine analogue. wikipedia.org Unlike ephedrine and tyramine, Etafedrine is reported to act as a selective β2-adrenergic receptor agonist, which mediates its bronchodilator effects. wikipedia.org

While direct comparative preclinical studies specifically detailing this compound alongside Methylephedrine and Etafedrine in terms of detailed pharmacological profiles were not extensively found in the provided snippets, their shared classification as ephedrine analogues and sympathomimetics highlights their relatedness in the context of pharmacological research.

Investigation of Papaverine Derivatives and Related Antispasmodics (e.g., Drotaverine, Nicofetam)

This compound's historical use as an antispasmodic links it to research on other compounds with similar therapeutic applications. wikipedia.orgiiab.me Papaverine derivatives and related compounds are a significant class of antispasmodics.

Drotaverine is an antispasmodic drug that is structurally related to papaverine. wikipedia.orgmims.com It functions as a selective inhibitor of phosphodiesterase-4, leading to smooth muscle relaxation. wikipedia.orgmims.com Drotaverine has been used to relieve smooth muscle spasms in the gastrointestinal tract, urinary system, and gallbladder. wikipedia.org

Nicofetamide is another synthetic antispasmodic agent. nih.gov It is classified as an amide with tertiary amines and is also described as a stilbenoid. nih.gov Nicofetamide is listed as having an investigational indication as a small molecule drug. nih.gov

Papaverine itself is a benzylisoquinoline alkaloid known for its phosphodiesterase inhibitory activity, which results in spasmolytic effects on various smooth muscles, including those in blood vessels and the gastrointestinal tract. mims.com The investigation of these compounds provides context for the pharmacological class in which this compound was historically used.

Broader Context of Cinnamic Acid and Cinnamaldehyde (B126680) Derivative Research

This compound contains a cinnamyl group, connecting its structure to the broader research area of cinnamic acid and cinnamaldehyde derivatives. These compounds, naturally occurring in plants like cinnamon, have been extensively studied for their diverse biological activities. oup.comaip.orgnih.govmdpi.comfrontiersin.org

Pharmacological Effects of Cinnamaldehyde Derivatives (e.g., Anti-inflammatory, Antimicrobial, Anticancer)

Cinnamaldehyde, a key component of cinnamon essential oil, and its derivatives exhibit a wide range of pharmacological effects. oup.comaip.orgnih.govmdpi.comfrontiersin.org

Anti-inflammatory Effects: Cinnamaldehyde has demonstrated anti-inflammatory properties, with studies indicating mechanisms such as the inhibition of the NF-κB pathway and modulation of pro-inflammatory mediators. frontiersin.org It has shown potential in alleviating inflammatory injury in various models. frontiersin.org

Antimicrobial Effects: Cinnamaldehyde and its derivatives possess significant antimicrobial activity against bacteria and fungi. oup.comaip.orgnih.govmdpi.com Research suggests they can inhibit pathogen proliferation, impede their attachment and invasion of host cells, suppress biofilm formation, and enhance the susceptibility of pathogens to antibiotics. oup.com

Anticancer Effects: Cinnamaldehyde and its derivatives have shown potential anticancer effects. oup.comaip.orgnih.govmdpi.com Their mechanisms of action in cancer cells include inhibiting cell proliferation, inducing cell cycle arrest, promoting apoptosis, and suppressing cell migration and invasion. nih.gov Studies have explored their effects on various cancer types. nih.gov

Table 1 summarizes some reported pharmacological effects of cinnamaldehyde derivatives.

Pharmacological EffectExamples of Reported Activity / MechanismSource(s)
Anti-inflammatoryInhibition of NF-κB pathway, modulation of pro-inflammatory mediators. frontiersin.org
AntimicrobialInhibition of pathogen proliferation, disruption of bacterial cells, suppression of biofilm formation. oup.commdpi.com
AnticancerInhibition of cell proliferation, induction of apoptosis, cell cycle arrest, inhibition of cell migration. nih.gov
AntioxidantFree radical scavenging properties. ingentaconnect.comresearchgate.net
AntidiabeticImprovement of glucose uptake and insulin (B600854) sensitivity. oup.comaip.orgnih.govfrontiersin.org

Structure-Activity Relationships in Cinnamic Acid Derivatives

Structure-activity relationship (SAR) studies on cinnamic acid derivatives have aimed to understand how structural modifications influence their biological activities, such as enzyme inhibition and antioxidant properties. ingentaconnect.comresearchgate.netplos.orgchula.ac.thacs.org

Research on cinnamic acid derivatives as inhibitors of enzymes like human neutrophil elastase has revealed that the substitution pattern on the aromatic ring and the nature of attached groups significantly influence activity. ingentaconnect.comresearchgate.net For instance, the presence of ortho-dihydroxy groups on the aromatic ring combined with a lipophilic residue appears important for optimal binding and inhibitory activity against human neutrophil elastase. ingentaconnect.comresearchgate.net

In studies investigating alpha-glucosidase inhibitory activity of trans-cinnamic acid derivatives, the presence and position of substituents on the phenyl ring were found to alter activity. chula.ac.th Increasing the bulkiness and chain length of 4-alkoxy substituents, as well as increasing electron-withdrawing groups, generally decreased inhibitory activity. chula.ac.th

For antioxidant activity, comparisons between benzoic and cinnamic acid derivatives have shown that cinnamic acid derivatives tend to be more efficient antioxidants. acs.org The double bond in the propenoic structure may contribute to stabilizing radicals through resonance. acs.org Aromatic substitution patterns, such as the presence of methoxy (B1213986) groups or catechol structures, can substantially increase the antioxidant activity by further stabilizing the phenoxyl radical. acs.org

These SAR studies highlight the importance of specific structural features in determining the pharmacological profile of cinnamic acid derivatives, providing insights relevant to the design and investigation of related compounds like this compound derivatives.

Future Directions and Research Gaps in Cinnamedrine Academic Study

Comprehensive Integration of In Silico, In Vitro, and In Vivo Preclinical Data for Mechanistic Elucidation

A key future direction in cinnamedrine research involves the comprehensive integration of in silico, in vitro, and in vivo preclinical data to fully elucidate its underlying mechanisms of action. In silico methods, such as molecular docking and dynamics simulations, can provide theoretical insights into the potential binding interactions of this compound with various biological targets, including adrenergic receptors and ion channels, which are suggested by its sympathomimetic and local anesthetic activities. wikipedia.orgiiab.me These computational predictions can then guide and be validated by targeted in vitro experiments using isolated tissues, cell lines, or receptor assays to assess binding affinity, functional activity, and downstream signaling pathways. Subsequently, well-designed in vivo studies in appropriate animal models are crucial to translate these findings, evaluating the integrated pharmacological effects, distribution, metabolism, and excretion of this compound in a complex biological system. The synergistic analysis of data from these diverse approaches is essential for building a robust mechanistic model of this compound's actions, moving beyond its general classification to a detailed molecular understanding. While the importance of integrating these preclinical approaches in drug discovery is recognized, specific studies applying this comprehensive strategy to this compound are not extensively detailed in the current literature.

Advanced Receptor Profiling and Deeper Mechanistic Characterization at Molecular Level

Despite its known sympathomimetic activity, which implies interaction with adrenergic receptors, and its local anesthetic properties, suggesting effects on voltage-gated ion channels, a detailed and advanced receptor profiling of this compound at the molecular level remains a critical research gap. Future studies should aim to precisely identify the specific adrenergic receptor subtypes (e.g., alpha- and beta-adrenergic receptors) and ion channels (e.g., sodium, potassium, and calcium channels) with which this compound interacts. Furthermore, characterizing the nature of these interactions (agonist, antagonist, or modulator) and their downstream signaling cascades using advanced molecular techniques is necessary for a deeper mechanistic understanding. The structural features of this compound, combining a cinnamyl moiety and an ephedrine (B3423809) backbone, are suggested to contribute to its lipophilicity and influence adrenergic activity. Detailed molecular characterization could reveal how these structural elements dictate its binding profile and pharmacological effects, potentially identifying specific molecular targets responsible for its antispasmodic or other reported activities.

Development of Novel Synthetic Routes and Derivatization Strategies for Targeted Pharmacological Specificity

Existing literature describes methods for synthesizing this compound, often involving the alkylation of ephedrine. However, the development of novel synthetic routes and targeted derivatization strategies for this compound represents a significant area for future research. Exploring alternative synthetic pathways could potentially lead to more efficient, cost-effective, or environmentally friendly production methods. More importantly, the rational design and synthesis of this compound derivatives with modified structural features could allow for the investigation of structure-activity relationships (SAR) in detail. By systematically altering different parts of the this compound molecule, researchers could aim to develop analogues with enhanced potency, improved selectivity for specific receptors or channels, altered pharmacokinetic properties, or reduced potential for undesired effects. Such targeted derivatization could potentially unlock novel therapeutic applications for this compound-based compounds with improved pharmacological specificity.

Exploration of this compound as a Biochemical Probe or Tool Compound in Diverse Biological Systems

The potential of this compound to be utilized as a biochemical probe or tool compound in diverse biological systems warrants further exploration. Given its known pharmacological activities, particularly its sympathomimetic and local anesthetic effects, this compound or its derivatives could potentially serve as valuable tools for investigating the roles of specific adrenergic receptors or ion channels in various physiological and pathophysiological processes. wikipedia.orgiiab.me High-quality chemical probes are crucial for studying protein behavior and function in both health and disease. While this compound has been mentioned as a model compound for studying sympathomimetic drugs, its specific application as a defined biochemical probe to selectively modulate or report on the activity of particular biological targets has not been extensively documented. Future research could focus on characterizing its selectivity and potency in relevant biological systems to establish its utility as a research tool, potentially aiding in the understanding of complex biological pathways.

Q & A

Q. What are the recommended strategies for conducting a comprehensive literature review on Cinnamedrine’s pharmacological properties?

Methodological Answer:

  • Begin with specialized chemistry databases (e.g., SciFinder, PubMed, Reaxys) using precise search terms such as "this compound pharmacokinetics," "this compound receptor binding," or "CAS 25441-16-1" to retrieve primary literature .

  • Filter results by study type (e.g., in vitro, in vivo) and validate sources using journal impact factors and citation counts. Cross-reference chemical data with authoritative references like Medicinal Chemistry Communications to resolve ambiguities .

  • Data Table :

    ParameterValue (this compound HCl)Source
    CAS Number25441-16-1
    Molecular FormulaC₁₉H₂₃NO₂·HCl

Q. How should researchers design experiments to validate this compound’s synthesis routes?

Methodological Answer:

  • Use retrosynthetic analysis to identify feasible pathways (e.g., Friedel-Crafts acylation for aromatic intermediates) .
  • Employ HPLC and NMR to confirm purity (>98%) and structural integrity. For reproducibility, document reaction conditions (temperature, solvent, catalysts) in a standardized lab notebook .
  • Address yield discrepancies by testing alternative catalysts (e.g., Lewis acids vs. enzymatic catalysts) and performing statistical error analysis (95% confidence intervals) .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • Conduct accelerated stability studies using HPLC-UV at pH 1.2 (simulated gastric fluid) and pH 7.4 (bloodstream). Monitor degradation products via mass spectrometry .
  • Apply Arrhenius kinetics to predict shelf life, using logarithmic plots of degradation rate vs. temperature .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor selectivity be resolved?

Methodological Answer:

  • Perform competitive binding assays (e.g., radioligand displacement) with controls for nonspecific binding. Use IC₅₀ values normalized to reference ligands (e.g., propranolol for β-adrenergic receptors) .
  • Apply multivariate regression to identify confounding variables (e.g., buffer ionic strength, cell line variability) .

Q. What methodologies are suitable for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in preclinical models?

Methodological Answer:

  • Develop a compartmental PK model (e.g., two-compartment with first-order absorption) using nonlinear mixed-effects modeling (NONMEM) .
  • Corrogate PK data with PD endpoints (e.g., blood pressure reduction in hypertensive rats) via Emax models. Address interspecies variability using allometric scaling .

Q. How should researchers design studies to explore this compound’s off-target effects in complex biological systems?

Methodological Answer:

  • Use high-content screening (HCS) with gene-edited cell lines (e.g., CRISPR knockouts of suspected off-target receptors) .
  • Validate findings with ex vivo organ bath experiments and transcriptomic profiling (RNA-seq) to identify unintended signaling pathways .

Q. What frameworks ensure ethical rigor when proposing human trials involving this compound derivatives?

Methodological Answer:

  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol drafting .
  • Submit to institutional review boards (IRBs) with detailed risk-benefit analyses, including preclinical toxicity data (LD₅₀, NOAEL) and contingency plans for adverse events .

Q. How can researchers address contradictions between in silico predictions and empirical data for this compound’s metabolic pathways?

Methodological Answer:

  • Reconcile discrepancies by refining QSAR models with updated descriptors (e.g., 3D molecular docking scores from AutoDock Vina) .
  • Validate computationally predicted metabolites (e.g., CYP3A4-mediated oxidation) via in vitro microsomal assays and stable isotope tracing .

Q. Guidelines for Data Presentation

  • Figures : Use color-coded schematics for synthesis pathways; avoid overcrowding with chemical structures .
  • Tables : Include error margins and statistical significance (p-values) for reproducibility assessments .
  • Citations : Follow ACS style for chemical data and ISO 690 for clinical protocols .

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Feasible Synthetic Routes

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Reactant of Route 2
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Cinnamedrine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.